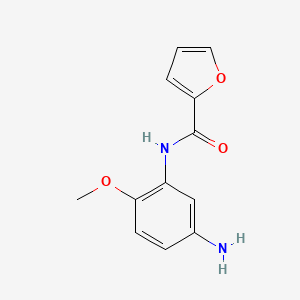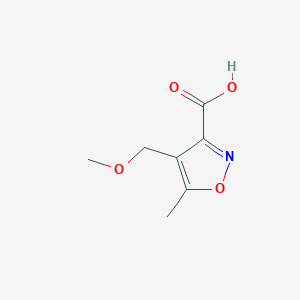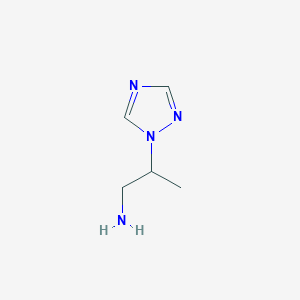
2-(1H-1,2,4-triazol-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,4-triazol-1-yl)propan-1-amine is a compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms . This compound is part of a larger group of 1,2,4-triazole derivatives that have been synthesized and evaluated for their anticancer properties .
Synthesis Analysis
The synthesis of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine and its derivatives involves several steps. In one study, nineteen novel 1,2,4-triazole derivatives were synthesized, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine and its derivatives was established using various spectroscopic techniques. These include Infrared spectroscopy (IR), Proton nuclear magnetic resonance (^1H-NMR), Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving 2-(1H-1,2,4-triazol-1-yl)propan-1-amine are primarily related to its synthesis. The compound is synthesized as part of a series of 1,2,4-triazole derivatives, which are then evaluated for their cytotoxic activities .Applications De Recherche Scientifique
Anticancer Agents
- Scientific Field: Medicinal Chemistry / Oncology
- Application Summary: 1,2,4-triazole derivatives, including 2-(1H-1,2,4-triazol-1-yl)propan-1-amine, have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .
- Methods of Application: The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . Their cytotoxic activities were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Drug Discovery
- Scientific Field: Pharmacology
- Application Summary: 1,2,4-triazole-containing scaffolds, including 2-(1H-1,2,4-triazol-1-yl)propan-1-amine, are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Methods of Application: This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
- Results: The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
Orientations Futures
The future directions for research on 2-(1H-1,2,4-triazol-1-yl)propan-1-amine and its derivatives could involve further exploration of their anticancer properties. There is also potential for the design and development of more selective and potent anticancer molecules based on the 1,2,4-triazole scaffold .
Propriétés
IUPAC Name |
2-(1,2,4-triazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-5(2-6)9-4-7-3-8-9/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGKUKFHKBGSDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-yl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

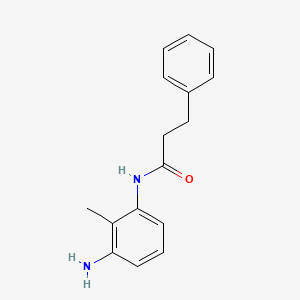
![4-[3,4-Dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1317931.png)
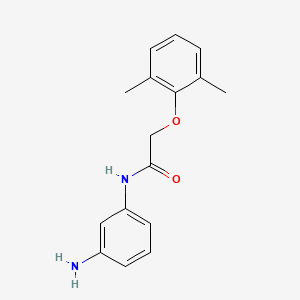
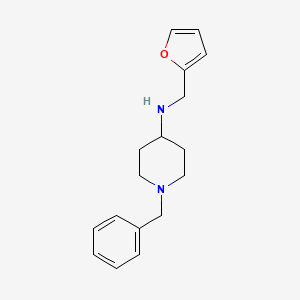
![[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317943.png)
![[2-(4-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1317944.png)
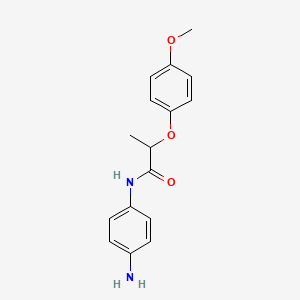
![{2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B1317952.png)
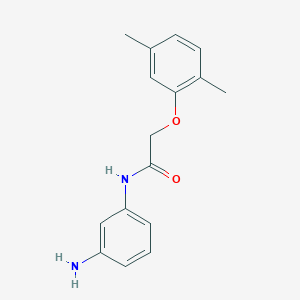
![Ethyl 4-[(4-aminophenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B1317957.png)
